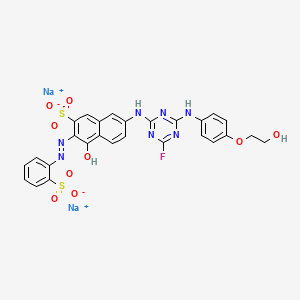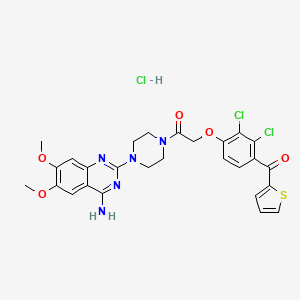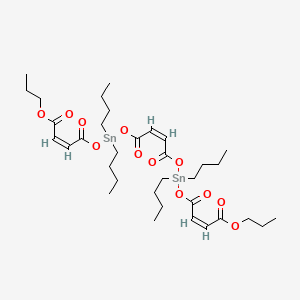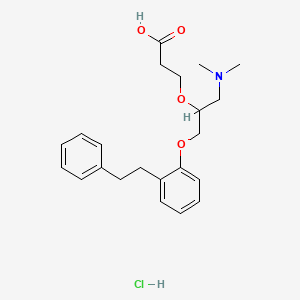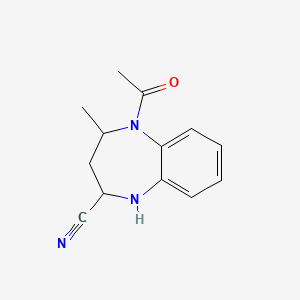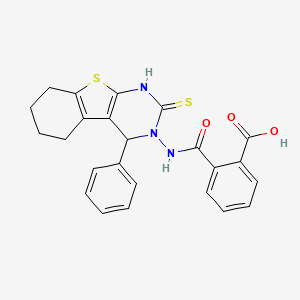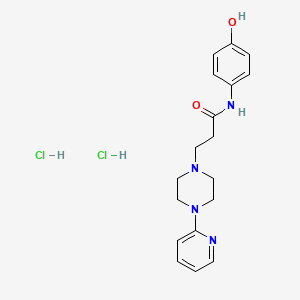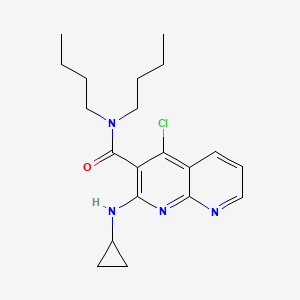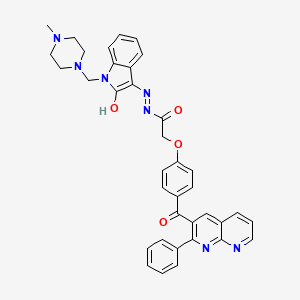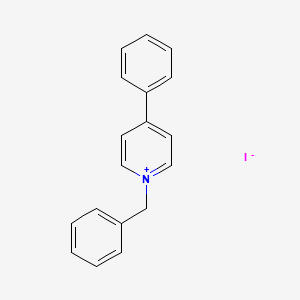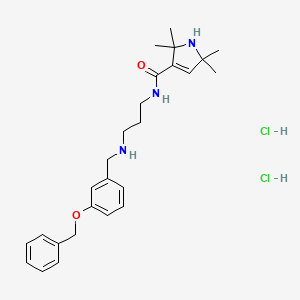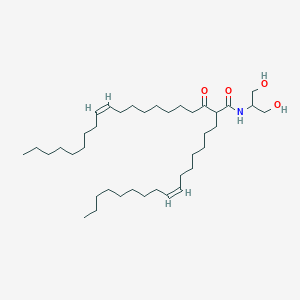
Dihydroxyisopropyl (2-oleoyl)oleamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyisopropyl (2-oleoyl)oleamide is a chemical compound known for its unique structure and properties It is a type of fatty acid amide, specifically derived from oleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroxyisopropyl (2-oleoyl)oleamide typically involves the amidation of oleic acid with appropriate amines. One common method includes the use of oleic acid and urea as raw materials, with a solid acid catalyst to facilitate the reaction under normal pressure . Another approach involves the enzymatic synthesis using immobile lipase as a biocatalyst, optimizing conditions such as temperature, reaction time, and enzyme amount to achieve high yields .
Industrial Production Methods
Industrial production of this compound often employs scalable chemical amidation processes. These methods utilize native oils as acyl donors in the presence of catalysts like sodium methoxide, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyisopropyl (2-oleoyl)oleamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and catalysts like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated amides.
Scientific Research Applications
Dihydroxyisopropyl (2-oleoyl)oleamide has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Studied for its role in cellular signaling and interaction with biological membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of lubricants, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of dihydroxyisopropyl (2-oleoyl)oleamide involves its interaction with specific molecular targets and pathways. It acts as an agonist at peroxisome proliferator-activated receptor-α (PPAR-α) and inhibits ceramidase, affecting the sphingolipid signaling pathway . Additionally, it may interact with voltage-gated Na+ channels and G-protein coupled receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dihydroxyisopropyl (2-oleoyl)oleamide include:
Oleamide: A fatty acid primary amide with similar signaling properties.
Oleoylethanolamide: An endogenous ethanolamide fatty acid with distinct biological activities.
N,N-bis-(2-Hydroxyethyl) Oleamide: Another derivative of oleic acid with unique properties.
Uniqueness
This compound stands out due to its specific structure, which imparts unique physicochemical properties and biological activities. Its dual hydroxyl groups and oleoyl moiety contribute to its versatility in various applications, making it a valuable compound for research and industrial use.
Properties
CAS No. |
1487457-13-5 |
|---|---|
Molecular Formula |
C39H73NO4 |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-2-[(Z)-hexadec-7-enyl]-3-oxoicos-11-enamide |
InChI |
InChI=1S/C39H73NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(43)37(39(44)40-36(34-41)35-42)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,36-37,41-42H,3-16,21-35H2,1-2H3,(H,40,44)/b19-17-,20-18- |
InChI Key |
GZMHEZUHJPKTOC-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)C(CCCCCC/C=C\CCCCCCCC)C(=O)NC(CO)CO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)C(CCCCCCC=CCCCCCCCC)C(=O)NC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



